molecular formula C12H10BrNO3 B5700973 methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate CAS No. 362608-36-4

methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate

Cat. No.: B5700973
CAS No.: 362608-36-4
M. Wt: 296.12 g/mol
InChI Key: SQBOJHPNDXHIIP-UITAMQMPSA-N
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Description

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxy group, and a cyano group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)-2-aminoprop-2-enoate.

    Substitution: Formation of 3-(5-azido-2-methoxyphenyl)-2-cyanoprop-2-enoate.

Scientific Research Applications

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenyl benzenesulfonate
  • 5-Bromo-2-methoxyphenyl mesylate

Uniqueness

Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOJHPNDXHIIP-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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